PDD00017273 HCl
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Overview
Description
PDD00017273 HCl is a potent and selective poly (ADP ribose) glycohydrolase (PARG) inhibitor with an IC50 of 26 nM . It exhibits >350-fold selectivity for PARG over a panel of ion channels, enzymes, and receptors, including PARP1 and ARH3 .
Synthesis Analysis
PDD00017273 has been shown to alter the repair of IR-induced DNA damage, resulting in delayed resolution of RAD51 foci compared with control cells .Molecular Structure Analysis
The molecular formula of PDD00017273 HCl is C23H26N6O4S2 . Its molecular weight is 514.6 g/mol . The IUPAC name is 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide .Chemical Reactions Analysis
PDD00017273 upregulated intracellular PAR, while the mRNA expression of Parg was not decreased . This suggests that PDD00017273 inhibited the enzymatic activity of Parg without the downregulation of Parg mRNA in the differentiation condition .Physical And Chemical Properties Analysis
The exact mass of PDD00017273 HCl is 514.14569568 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 7 .Scientific Research Applications
High-Content Screening in Drug Discovery
Image-based high-content screening (HCS) is a powerful phenotypic drug discovery (PDD) strategy. It characterizes small-molecule effects through quantifying features depicting cellular changes, generating valuable datasets for analysis. Advances in image acquisition, processing, and machine learning have enhanced HCS as a viable technology for small-molecule drug discovery (Lin, Schorpp, Rothenaigner, & Hadian, 2020).
Multiplexed Phenotypic Imaging for Cell Proliferation Studies
Multiplexed imaging technologies in PDD enable profiling of complex cellular perturbations in response to drug treatment. The ability of fluorescent image-based cytometric techniques to dissect phenotypic heterogeneity of cell populations depends on the degree of multiplexing achievable. This approach allows detection of rare cell subpopulations, unveiling phenotypic heterogeneity in cell cultures and variability in individual cell response to antiproliferative drugs (Cappella & Gasparri, 2014).
Gene Expression Profiling in Hairy Cell Leukemia
Gene expression profiling can reveal the nature of a tumor's phenotype and its relationship to normal cells. In hairy cell leukemia (HCL), such profiling shows that HCL cells are more related to memory cells. The study also identified several genes specifically expressed in HCL, offering insights into the pathogenesis and potential therapeutic approaches (Basso et al., 2004).
Nanocombination for Breast Cancer Treatment
A nanocombination (PDC/P@HCuS) was designed for chemo-phototherapy against tumors, with the assistance of fluorescence and photoacoustic images. This approach demonstrated that the nanocombination could achieve highly efficient antitumor effects (Sun et al., 2019).
Electrochemical Sensing of DNA Damage
The detection of DNA damage using an electrochemical approach combined with layer-by-layer assembly offers rapid and sensitive screening of new nanomaterials and chemicals for potential genotoxicity (Zhang et al., 2010).
Chemical and Biological Sensing Using Hybridization Chain Reaction
DNA nanotechnology, specifically hybridization chain reaction (HCR), is used for chemical and biological sensing. It's an enzyme-free isothermal amplification process showing promise for in situ sensing with various analytical readouts (Augspurger, Rana, & Yigit, 2018).
Safety And Hazards
As a chemical compound, PDD00017273 HCl should be handled with care. While specific safety data for PDD00017273 HCl is not available, it’s important to note that chemicals should always be handled using appropriate safety measures, including the use of personal protective equipment and proper storage conditions .
properties
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUBRBMMNTBRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PDD00017273 HCl |
Citations
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